molecular formula C9H13ClN4 B1474203 3-chloro-N-(piperidin-4-yl)pyrazin-2-amine CAS No. 1378866-09-1

3-chloro-N-(piperidin-4-yl)pyrazin-2-amine

Cat. No. B1474203
M. Wt: 212.68 g/mol
InChI Key: SATZWPHZYYPTIL-UHFFFAOYSA-N
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Description

“3-chloro-N-(piperidin-4-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1378866-09-1. It has a molecular weight of 212.68 g/mol. The IUPAC name of this compound is N-(3-chloro-2-pyridinyl)-N-(4-piperidinyl)amine .


Molecular Structure Analysis

The Inchi Code of “3-chloro-N-(piperidin-4-yl)pyrazin-2-amine” is 1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

“3-chloro-N-(piperidin-4-yl)pyrazin-2-amine” is an oil at room temperature . It has a molecular weight of 211.69 .

Scientific Research Applications

Genotoxicity and Metabolic Activation

One study delves into the genotoxicity potential of a closely related compound, focusing on its metabolism and the bioactivation process that leads to DNA binding. This research provides insights into the mechanisms through which such compounds might be activated metabolically, leading to genotoxic effects, which is crucial for understanding their safety profile in pharmaceutical applications (Kalgutkar et al., 2007).

Ligand Substituent Effects in Complex Stability

Another study investigates the stability of RuCl2(PPh3)2(amine) complexes with various amine ligands, including cyclic and acyclic amines. This research highlights the importance of ligand structure on the stability of metal complexes, which is essential for the development of new catalytic systems and understanding their reactivity (Viana et al., 2014).

Analgesic Potential

A study focused on the synthesis and biological evaluation of derivatives as analgesic agents showcases the potential of structurally related compounds in the development of new pain management solutions. This research emphasizes the importance of molecular modification for enhancing biological activity and developing new therapeutic agents (Aggarwal et al., 2020).

Optical Properties and Material Science Applications

Research into the optical properties of trisheterocyclic systems with electron-donating amino groups, including compounds similar to "3-chloro-N-(piperidin-4-yl)pyrazin-2-amine," explores their potential applications in materials science. These compounds demonstrate structure-dependent fluorescence properties, which could be leveraged in the development of new materials with specific optical characteristics (Palion-Gazda et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-N-piperidin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-6-5-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZWPHZYYPTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(piperidin-4-yl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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